molecular formula C17H23ClN2O4 B6086989 N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide

Cat. No.: B6086989
M. Wt: 354.8 g/mol
InChI Key: KQDBSEZCEGMJBY-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a propanoyl group and a carboxamide group. The compound also features a phenyl ring substituted with chlorine and two methoxy groups. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to acylation to introduce the propanoyl group. The resulting intermediate is further reacted with piperidine and carboxamide derivatives under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed. The use of catalysts and solvents like xylene and ethyl acetate can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4/c1-4-16(21)20-7-5-11(6-8-20)17(22)19-13-10-14(23-2)12(18)9-15(13)24-3/h9-11H,4-8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDBSEZCEGMJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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